

2-Benzenesulfonamidopyrimidine physical properties

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Compound of Interest

Compound Name: 2-Benzenesulfonamidopyrimidine

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An In-Depth Technical Guide to the Physical Properties of **2-Benzenesulfonamidopyrimidine**

Introduction

2-Benzenesulfonamidopyrimidine, a molecule featuring a central pyrimidine ring linked to a benzenesulfonamide group, belongs to a class of compounds that are of significant interest in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in the history of pharmaceuticals, famously associated with the first generation of antibacterial sulfa drugs. The pyrimidine ring is also a ubiquitous scaffold in both natural and synthetic bioactive molecules, including nucleic acids and various therapeutic agents. The combination of these two moieties in N-(pyrimidin-2-yl)benzenesulfonamide (IUPAC Name) creates a compound with specific physicochemical characteristics that dictate its behavior in biological and chemical systems.

This technical guide provides a comprehensive overview of the core physical properties of **2-Benzenesulfonamidopyrimidine**. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the significance of each property, the experimental methodologies used for their determination, and the underlying scientific principles that govern these choices. Our focus is on providing a self-validating framework for understanding and evaluating this compound, grounded in authoritative sources and field-proven insights.

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and ultimate bioavailability. Understanding these characteristics is a foundational step in the drug development pipeline.

Chemical Structure and Formula

The structural arrangement of **2-Benzenesulfonamidopyrimidine** is key to its properties. The molecule consists of an aromatic benzene ring and a heteroaromatic pyrimidine ring connected by a sulfonamide linker.

Figure 1: Chemical Structure of **2-Benzenesulfonamidopyrimidine**.

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of **2-Benzenesulfonamidopyrimidine**.

Property	Value	Source	Significance in Drug Development
Molecular Formula	C ₁₀ H ₉ N ₃ O ₂ S	PubChem[1]	Defines the elemental composition and exact mass.
Molecular Weight	235.26 g/mol	PubChem[1]	Influences diffusion, membrane transport, and formulation calculations.
Melting Point	Not Reported	-	A key indicator of purity and solid-state stability. A sharp melting range typically signifies a high degree of purity[2].
Aqueous Solubility	>35.3 µg/mL (at pH 7.4)	PubChem[1]	Directly impacts dissolution rate and absorption. Low solubility is a major hurdle for oral bioavailability.
pKa	Not Reported	-	Governs the ionization state at different physiological pH values, which affects solubility, permeability, and receptor binding.
LogP	0.71 (Computed)	Chemdiv[3]	Measures lipophilicity, predicting how the compound will partition between aqueous and lipid environments (e.g., cell membranes).

Crystal Structure	Available	CSD[4]	Provides definitive confirmation of the molecular structure and insights into the solid-state packing, which can affect stability and dissolution.
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Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the molecule, confirming its identity and structural integrity.

- **¹H NMR Spectroscopy:** In a typical solvent like DMSO-d₆, the proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene and pyrimidine rings. The sulfonamidic proton (-SO₂NH-) would likely appear as a broad singlet, with its chemical shift being concentration-dependent[5]. Protons on the pyrimidine ring will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms[5][6].
- **¹³C NMR Spectroscopy:** The carbon spectrum will show distinct resonances for each of the 10 carbon atoms. The carbons of the pyrimidine ring will have chemical shifts characteristic of heteroaromatic systems, while the benzene ring carbons will appear in the typical aromatic region[5].
- **Infrared (IR) Spectroscopy:** The IR spectrum is invaluable for identifying key functional groups. Characteristic absorption bands would include:
 - **N-H Stretch:** A peak in the range of 3100-3350 cm⁻¹ corresponding to the sulfonamide N-H bond[5].
 - **S=O Stretch:** Two strong absorption bands are characteristic of the sulfonyl group, typically found around 1330-1370 cm⁻¹ (asymmetric stretch) and 1140-1180 cm⁻¹ (symmetric stretch)[5][7].

- Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm^{-1} region indicating the presence of the benzene and pyrimidine rings[7].

Experimental Protocols: A Methodological Deep Dive

The trustworthiness of physical property data hinges entirely on the quality of the experimental methods used for its determination. Here, we detail robust, self-validating protocols for measuring the key properties of **2-Benzenesulfonamidopyrimidine**.

Melting Point Determination via Capillary Method

Causality: The melting point is a thermal property indicating the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically $<1^{\circ}\text{C}$). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range[2][8]. Therefore, this method serves as a critical, albeit simple, assay for purity.

Methodology:

- Sample Preparation:
 - Ensure the sample is completely dry and finely powdered. If necessary, gently crush larger crystals using a mortar and pestle to ensure uniform packing and efficient heat transfer[9].
 - Take a capillary tube (sealed at one end) and press the open end into the powdered sample.
 - Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be no more than 2-3 mm to ensure uniform heating[10].
- Measurement (Using a Mel-Temp Apparatus or similar):
 - Insert the packed capillary tube into the heating block of the apparatus.

- Rapid Approximation (Optional but Recommended): Heat the sample rapidly (10-20°C per minute) to get a rough estimate of the melting point. This saves time during the precise measurement[9].
- Precise Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, begin heating again, but at a much slower rate (1-2°C per minute) once the temperature is within 20°C of the expected melting point[10]. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
- Data Recording: Record two temperatures: T_1 (the temperature at which the first liquid droplet appears) and T_2 (the temperature at which the entire sample becomes a clear liquid). The melting point is reported as the range $T_1 - T_2$ [2].

Figure 2: Workflow for Melting Point Determination.

Aqueous Solubility via Saturation Shake-Flask Method

Causality: The "shake-flask" method is considered the gold standard for determining equilibrium solubility. It ensures that the solvent becomes fully saturated with the solute by allowing sufficient time for the dissolution process to reach thermodynamic equilibrium. For pharmaceutical applications, determining solubility at physiologically relevant pH values (e.g., gastric and intestinal) and temperature (37°C) is essential for predicting in vivo dissolution[11][12].

Methodology:

- Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels relevant to the gastrointestinal tract: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer)[12]. The temperature of all solutions should be maintained at $37 \pm 1^\circ\text{C}$.
- Equilibration:
 - Add an excess amount of **2-Benzenesulfonamidopyrimidine** to a vial containing a known volume of one of the prepared buffers. The excess solid is crucial to ensure saturation is achieved.

- Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber at $37 \pm 1^\circ\text{C}$.
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the point at which the concentration of the dissolved solute no longer increases.
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
 - Carefully withdraw a sample from the supernatant. It is critical to separate the saturated solution from the excess solid without altering the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., $0.22\ \mu\text{m}$ PVDF)[11].
- Quantification:
 - Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
 - Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
 - The experiment should be performed in at least triplicate for each pH condition[12].

Figure 3: Workflow for Shake-Flask Solubility Measurement.

pKa Determination via Liquid Chromatography

Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a sulfonamide, the N-H proton is acidic and can be deprotonated. The ionization state dramatically influences solubility (ionized forms are generally more water-soluble) and membrane permeability (neutral forms are generally more lipid-soluble). Chromatographic methods are powerful because they can be used for impure samples and require very little material. The principle is that the retention time of an ionizable compound on a reverse-phase HPLC column will change as a function of the mobile phase pH, as its polarity shifts with its ionization state[13].

Methodology:

- **System Setup:** Use a reverse-phase HPLC system (e.g., C18 column) coupled with a photodiode array (PDA) detector. The PDA detector is advantageous as it can monitor changes in the UV-Vis spectrum as a function of pH, providing a secondary method of pKa determination.
- **Mobile Phase Preparation:** Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 40% acetonitrile) but buffered at different pH values, spanning a range around the expected pKa (e.g., from pH 3 to pH 9).
- **Chromatographic Runs:**
 - Inject a solution of **2-Benzenesulfonamidopyrimidine** into the HPLC system.
 - Perform a series of isocratic runs, one for each buffered mobile phase.
 - Record the retention time (k) for the compound at each pH value.
- **Data Analysis:**
 - Plot the retention factor (k) against the mobile phase pH.
 - The resulting data will form a sigmoidal curve. The pKa corresponds to the pH value at the inflection point of this curve.
 - This data can be fitted to a suitable nonlinear regression model (e.g., the Boltzmann equation) to calculate the precise pKa value^[13].

Conclusion

2-Benzenesulfonamidopyrimidine is a compound whose physical properties are dictated by the interplay between its aromatic, heteroaromatic, and sulfonamide components. While specific experimental values for its melting point and pKa are not widely reported in readily accessible literature, this guide provides the robust, validated, and scientifically-grounded methodologies required for their precise determination. A thorough understanding and application of these protocols for measuring solubility, melting point, and pKa are indispensable for any researcher or drug developer aiming to advance sulfonamide-based compounds from

the laboratory to clinical application. The data and workflows presented herein offer a comprehensive framework for the initial physicochemical characterization that underpins all successful pharmaceutical development.

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